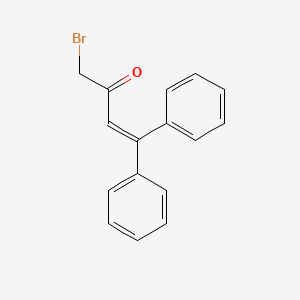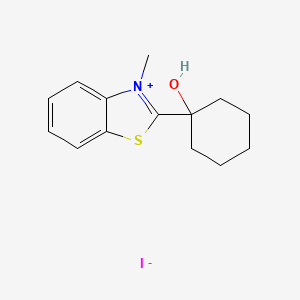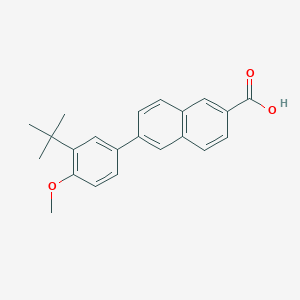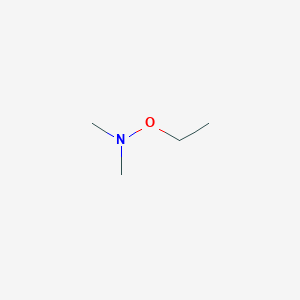
N-Ethoxy-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethoxy-N-methylmethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
N-Ethoxy-N-methylmethanamine can be synthesized through several methods. One common approach involves the reaction of ethylamine with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. Another method involves the use of ethyl chloride and methylamine, where the reaction is carried out in an organic solvent such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired quality .
化学反応の分析
Types of Reactions
N-Ethoxy-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where the ethoxy or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethoxy-N-methylmethanone, while reduction can produce simpler amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
N-Ethoxy-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism by which N-Ethoxy-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological responses. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects .
類似化合物との比較
Similar Compounds
N-Methylmethanimine: A related compound with a similar structure but lacking the ethoxy group.
N-Ethylethanamine: Another amine with an ethyl group instead of an ethoxy group.
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
N-Ethoxy-N-methylmethanamine is unique due to the presence of both an ethoxy and a methyl group, which confer distinct chemical properties.
特性
CAS番号 |
101196-25-2 |
|---|---|
分子式 |
C4H11NO |
分子量 |
89.14 g/mol |
IUPAC名 |
N-ethoxy-N-methylmethanamine |
InChI |
InChI=1S/C4H11NO/c1-4-6-5(2)3/h4H2,1-3H3 |
InChIキー |
BMFAHGFVLAYRNM-UHFFFAOYSA-N |
正規SMILES |
CCON(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


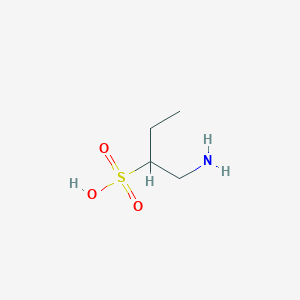
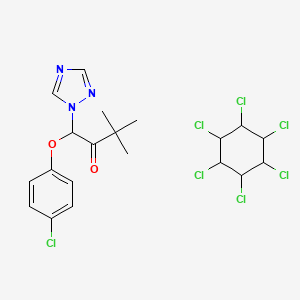
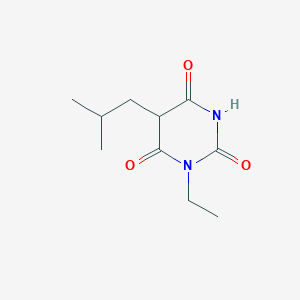
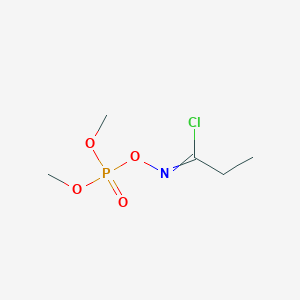
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
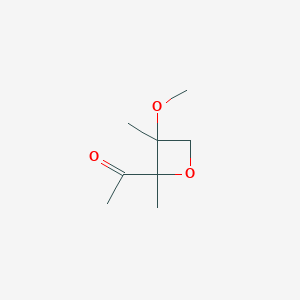
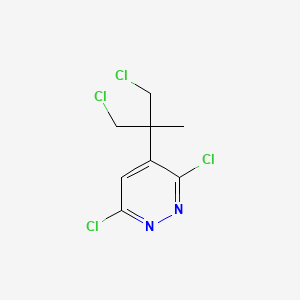

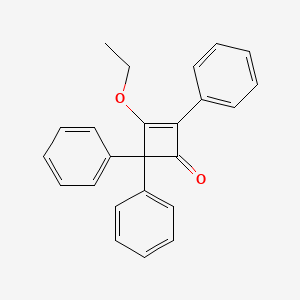
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
